4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene
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Overview
Description
4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxyphenoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the intermediate: The reaction of 4-tert-butyl-2-chlorophenol with 2-(4-methoxyphenoxy)ethanol in the presence of a base such as potassium carbonate.
Etherification: The intermediate undergoes etherification to form the final product. This step often requires the use of a suitable solvent like dimethylformamide (DMF) and a catalyst such as potassium iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-chloro-1-[2-(4-hydroxyphenoxy)ethoxy]benzene
- 4-tert-butyl-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene
- 4-tert-butyl-2-chloro-1-[2-(4-methylphenoxy)ethoxy]benzene
Uniqueness
4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-19(2,3)14-5-10-18(17(20)13-14)23-12-11-22-16-8-6-15(21-4)7-9-16/h5-10,13H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTZBPLELKWGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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